molecular formula C21H22N2O4S2 B3485249 N,N'-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide]

N,N'-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide]

Cat. No.: B3485249
M. Wt: 430.5 g/mol
InChI Key: MMNVZLJZTMBSGA-UHFFFAOYSA-N
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Description

N,N’-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] is an organic compound with the molecular formula C21H22N2O4S2. This compound is characterized by the presence of two sulfonamide groups attached to a central phenylene ring, which is substituted with methyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methyl-1,2-phenylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The methyl groups on the phenylene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N,N’-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also interfere with enzymatic activities by binding to active sites or altering the conformation of enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(4,5-Dinitro-1,2-phenylene)bis[4-methylbenzenesulfonamide]
  • N,N’-(4,5-Dicyano-1,2-phenylene)bis[4-methylbenzenesulfonamide]
  • N,N’-(4,5-Dichloro-1,2-phenylene)bis[4-methylbenzenesulfonamide]

Uniqueness

N,N’-(4-Methyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] is unique due to its specific substitution pattern on the phenylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-methyl-N-[4-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-15-4-9-18(10-5-15)28(24,25)22-20-13-8-17(3)14-21(20)23-29(26,27)19-11-6-16(2)7-12-19/h4-14,22-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNVZLJZTMBSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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